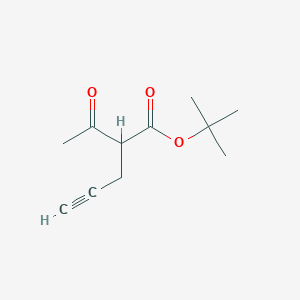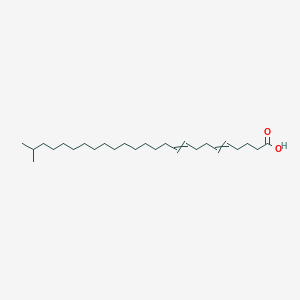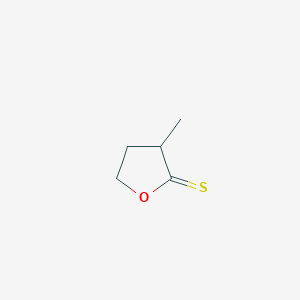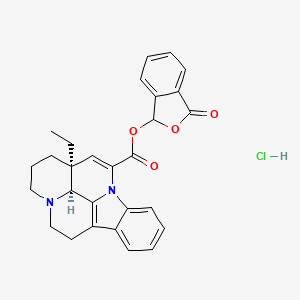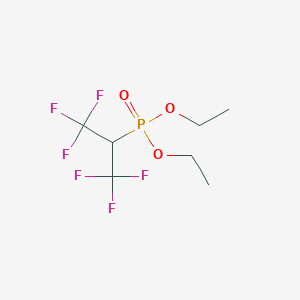![molecular formula C12H12N6O2S B14416738 1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione CAS No. 80900-21-6](/img/structure/B14416738.png)
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine-2,4(1H,3H)-dione core linked to a 7H-purin-6-yl group via a sulfanylpropyl chain. The presence of both purine and pyrimidine moieties in its structure makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrimidine-2,4(1H,3H)-dione core: This can be achieved through the condensation of urea with malonic acid derivatives under acidic conditions.
Introduction of the sulfanylpropyl chain: This step involves the reaction of the pyrimidine-2,4(1H,3H)-dione with a suitable thiol reagent, such as 3-mercaptopropionic acid, under basic conditions.
Attachment of the 7H-purin-6-yl group: The final step involves the coupling of the intermediate with a purine derivative, such as 6-chloropurine, using a suitable base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the purine or pyrimidine rings using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate, aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine or pyrimidine derivatives.
Substitution: Substituted purine derivatives.
Applications De Recherche Scientifique
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes involving purine and pyrimidine metabolism.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine and pyrimidine metabolism.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of 1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes involved in purine and pyrimidine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The sulfanylpropyl chain may also facilitate the compound’s binding to specific proteins or nucleic acids, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1-{3-[(7H-purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione: Similar structure with a methyl group at the 5-position of the pyrimidine ring.
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione: The parent compound without any additional substituents.
Uniqueness
This compound is unique due to the presence of both purine and pyrimidine moieties linked by a sulfanylpropyl chain. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
80900-21-6 |
|---|---|
Formule moléculaire |
C12H12N6O2S |
Poids moléculaire |
304.33 g/mol |
Nom IUPAC |
1-[3-(7H-purin-6-ylsulfanyl)propyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N6O2S/c19-8-2-4-18(12(20)17-8)3-1-5-21-11-9-10(14-6-13-9)15-7-16-11/h2,4,6-7H,1,3,5H2,(H,17,19,20)(H,13,14,15,16) |
Clé InChI |
QIYTYDNKMMCHEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)NC1=O)CCCSC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)

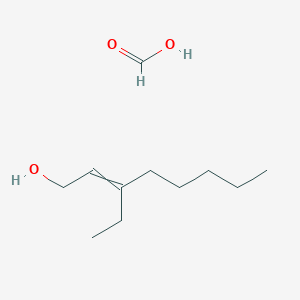
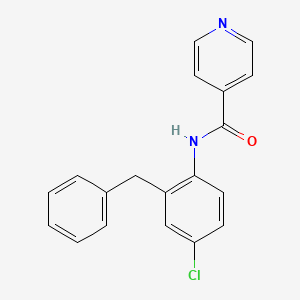
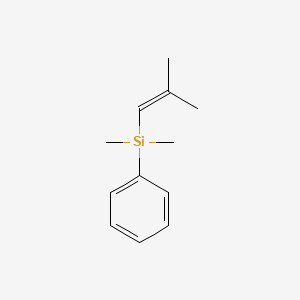
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
